![molecular formula C21H22N6O5S B2449565 1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 847190-28-7](/img/structure/B2449565.png)
1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H22N6O5S and its molecular weight is 470.5. The purity is usually 95%.
BenchChem offers high-quality 1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Properties
Regioselective Amination and Alkylation
This compound is notable for its unique reactions with alkylamides in liquid ammonia, leading to 7-amino derivatives. Its interaction with methylamine results in a mixture of isomeric alkylaminated products. These reactions demonstrate its potential in selective chemical synthesis (Gulevskaya et al., 1994).
Synthesis of Derivatives
It is involved in reactions that synthesize derivatives like 1,3-dimethyl-7-hydroxypyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione. These processes highlight its role in the formation of complex organic structures with potential applications in various fields of chemistry (Yoneda et al., 1981).
Labeling and Mechanistic Investigations
The use of labeled versions of similar compounds, like [1-(15)N]-labeled 4,6-dimethyl-4H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide, facilitates mechanistic investigations in organic chemistry. This shows the utility of the compound in studying chemical reactions and pathways (Sako et al., 2000).
Molecular Structures and Crystal Studies
Studies on similar compounds provide insights into their molecular and crystal structures. Understanding these structures is crucial for applications in material science and pharmaceuticals (Trilleras et al., 2009).
Synthesis of Pyrimido[4,5-B]Azepines
The compound’s derivatives are used in creating pyrimido[4,5-b]azepine derivatives, indicating its role in the development of new chemical entities with potential therapeutic or material applications (Inazumi et al., 1994).
Formation of Modified Thieno[2,3-D]Pyrimidines
Its reaction with various hydrazines leads to the formation of modified thieno[2,3-d]pyrimidines, suggesting its potential in creating novel compounds with diverse chemical properties (Tumkevičius, 1994).
Facile Synthesis of Heterocyclic Compounds
The compound is instrumental in a simple and efficient method for synthesizing fused heterocyclic compounds. This highlights its importance in synthetic organic chemistry (Wang et al., 2016).
properties
IUPAC Name |
1,3-dimethyl-7-(4-nitrophenyl)-5-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O5S/c1-24-18-16(20(29)25(2)21(24)30)19(33-12-15(28)26-10-4-3-5-11-26)23-17(22-18)13-6-8-14(9-7-13)27(31)32/h6-9H,3-5,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIMMJNMAQJURK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)N4CCCCC4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.